pKa Shift vs. Phenylboronic Acid (PBA) Enables Physiological Diol Binding
The compound's benzoxaborole scaffold significantly lowers the boronic acid pKa compared to phenylboronic acid (PBA), a key determinant of binding efficiency to diol-containing biomolecules under physiological conditions [1]. This pKa depression is a direct consequence of ring strain in the oxaborole heterocycle [2].
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | pKa ~ 7.3 |
| Comparator Or Baseline | Phenylboronic Acid (PBA): pKa = 8.8 |
| Quantified Difference | ΔpKa = 1.5 units (Target compound is ~32 times more acidic) |
| Conditions | Spectrophotometric method, aqueous solution |
Why This Matters
This quantifiable difference in acidity directly translates to a higher proportion of the active, tetrahedral boronate form at physiological pH (7.4), which is essential for effective and reversible covalent interactions with biological targets like saccharides, glycoproteins, and enzyme active sites.
- [1] John W. Tomsho et al., 'Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore', *ACS Medicinal Chemistry Letters*, 2011, 3(1), 48-52. DOI: 10.1021/ml200215j. View Source
- [2] John W. Tomsho et al., 'Ring Structure and Aromatic Substituent Effects on the pK a of the Benzoxaborole Pharmacophore.', *Paperity*. View Source
